Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate

Overview

Description

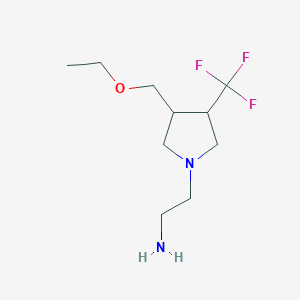

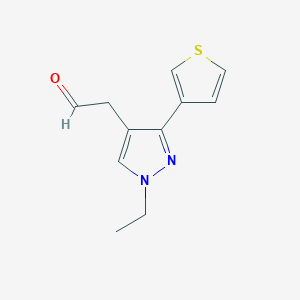

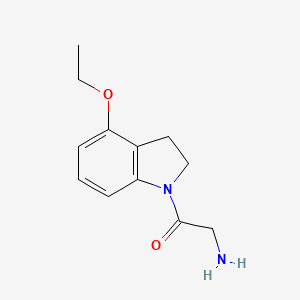

“Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate” is an organic compound with the linear formula C14H17N3O2 . It is a derivative of benzotriazole, which has potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .

Molecular Structure Analysis

The molecular structure of “Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate” is based on the benzotriazole core, with a methyl ester group attached to the 5-position and a cyclohexyl group attached to the 1-position .Scientific Research Applications

Medicinal Chemistry

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Material Science

Benzotriazole derivatives have found profound applications as corrosion inhibitors . They can be used to protect metals from corrosion, especially in aggressive environments.

Solar and Photovoltaic Cells

These compounds have been used in the development of materials for solar and photovoltaic cells . They can help improve the efficiency and durability of these cells.

UV Filters

Benzotriazole derivatives can act as UV filters . They can absorb ultraviolet light, making them useful in sunscreens and other products designed to protect against UV radiation.

Organic Synthesis

Benzotriazole derivatives are used in organic synthesis . They can act as synthetic auxiliaries, helping to facilitate the synthesis of various heterocyclic compounds.

Fluorescent Imaging

1,2,3-triazoles have found broad applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological processes.

Polymer Chemistry

1,2,3-triazoles are also used in polymer chemistry . They can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles can be used to construct complex structures through non-covalent interactions . They can help create novel materials with unique properties.

Mechanism of Action

Target of Action

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a derivative of benzotriazole . It has been found to have a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play crucial roles in protein digestion and other physiological processes.

Mode of Action

It is believed that the compound interacts with its targets (protease enzymes) and inhibits their activity . This interaction and the resulting changes could lead to alterations in the biochemical pathways where these enzymes are involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action can be influenced by factors such as ventilation, personal protective equipment, and avoidance of dust and aerosols .

properties

IUPAC Name |

methyl 1-cyclohexylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNLQTUKYPDZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)

![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)

![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)